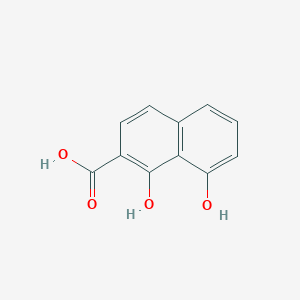

1,8-Dihydroxynaphthalene-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,8-dihydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-8-3-1-2-6-4-5-7(11(14)15)10(13)9(6)8/h1-5,12-13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBCNRVJDCCKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856074-98-1 | |

| Record name | 1,8-dihydroxynaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Biologically Relevant Pathways

Elucidation of the 1,8-Dihydroxynaphthalene (DHN) Pathway in Fungal Allomelanogenesis

The biosynthesis of allomelanin in many ascomycetous fungi occurs through the 1,8-dihydroxynaphthalene (DHN) pathway. mdpi.com This metabolic route is distinct from the L-DOPA pathway observed in other organisms and is characterized by the synthesis of nitrogen-free melanin (B1238610) polymers. nih.goveinsteinmed.edu The process begins with precursors from the primary metabolism and involves a series of enzymatic reactions to produce the DHN monomer, which then polymerizes to form melanin. researchgate.net

The DHN pathway initiates with the utilization of acetyl-CoA and malonyl-CoA, which are derived from the central carbon metabolism. nih.govresearchgate.net These precursors are condensed by a polyketide synthase (PKS) to form a polyketide chain. ontosight.airesearchgate.net This initial step is a critical control point in the pathway and is catalyzed by a type I PKS. sci-hub.se

The subsequent enzymatic cascade involves a series of reduction and dehydration reactions to convert the polyketide into the key intermediate, 1,8-dihydroxynaphthalene. einsteinmed.edu The specific enzymes and their functions in this cascade have been elucidated in various fungal species. For instance, in Aspergillus fumigatus, the polyketide synthase PksP/ALB1 synthesizes the heptaketide naphthopyrone YWA1. sci-hub.se This is followed by the action of Ayg1, a hydrolase, which converts YWA1 to 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN). sci-hub.se

Two key enzymes, a reductase and a dehydratase, are then involved in the conversion of T4HN to DHN. einsteinmed.edu The tetrahydroxynaphthalene reductase catalyzes the reduction of T4HN to scytalone (B1230633), and subsequently, the reduction of 1,3,8-trihydroxynaphthalene (B1218226) (T3HN) to vermelone (B1206922). nih.gov Scytalone dehydratase is responsible for the dehydration of scytalone to T3HN and vermelone to 1,8-DHN. nih.gov Finally, a laccase or a phenol (B47542) oxidase polymerizes the 1,8-DHN monomers into the final melanin polymer. mdpi.comontosight.ai

Interactive Data Table: Key Enzymes in the DHN Pathway

| Enzyme | Function | Gene (Example in A. fumigatus) |

| Polyketide Synthase | Synthesizes the initial polyketide chain from acetyl-CoA and malonyl-CoA. | pksP/alb1 |

| Hydrolase | Converts the polyketide to 1,3,6,8-tetrahydroxynaphthalene (T4HN). | ayg1 |

| Tetrahydroxynaphthalene Reductase | Reduces T4HN to scytalone and T3HN to vermelone. | arp2 |

| Scytalone Dehydratase | Dehydrates scytalone to T3HN and vermelone to 1,8-DHN. | arp1 |

| Laccase/Phenol Oxidase | Polymerizes 1,8-DHN monomers into melanin. | abr2 |

The DHN pathway is characterized by a series of well-defined metabolic intermediates. Following the initial polyketide synthesis, the key intermediates include 1,3,6,8-tetrahydroxynaphthalene (T4HN), scytalone, 1,3,8-trihydroxynaphthalene (T3HN), and vermelone, culminating in the formation of the 1,8-dihydroxynaphthalene (DHN) monomer. nih.goveinsteinmed.eduresearchgate.net The detection of these intermediates has been crucial in elucidating the pathway in various fungal species.

The regulation of DHN-melanin biosynthesis is complex and occurs at the transcriptional level. sci-hub.se In Aspergillus fumigatus, a gene cluster on the second chromosome contains the genes encoding the six enzymes required for DHN-melanin synthesis. sci-hub.se The expression of these genes is tightly controlled, often linked to developmental processes such as conidiation. nih.gov Transcription factors play a crucial role in regulating the expression of the melanin biosynthesis genes. nih.gov For example, in Botrytis cinerea, the transcription factors BcCMR1 and BcZTF1/BcZTF2 control melanization in sclerotia and conidia, respectively. nih.govresearchgate.net Environmental cues, such as light, temperature, and humidity, can also influence the production of melanin, suggesting a complex regulatory network that allows the fungus to respond to its surroundings. nih.govresearchgate.net

Interactive Data Table: Metabolic Intermediates of the DHN Pathway

| Intermediate | Preceding Step | Following Step |

| Polyketide | Condensation of acetyl-CoA and malonyl-CoA | Conversion to 1,3,6,8-tetrahydroxynaphthalene |

| 1,3,6,8-tetrahydroxynaphthalene (T4HN) | Hydrolysis of the polyketide | Reduction to scytalone |

| Scytalone | Reduction of T4HN | Dehydration to 1,3,8-trihydroxynaphthalene |

| 1,3,8-trihydroxynaphthalene (T3HN) | Dehydration of scytalone | Reduction to vermelone |

| Vermelone | Reduction of T3HN | Dehydration to 1,8-dihydroxynaphthalene |

| 1,8-dihydroxynaphthalene (DHN) | Dehydration of vermelone | Polymerization into melanin |

Functional Roles of 1,8-Dihydroxynaphthalene-Derived Melanin in Non-Human Organisms

DHN-derived melanin is a multifunctional polymer that plays a significant role in the survival and interaction of fungi with their environment. ontosight.aisci-hub.se This pigment is not essential for primary growth but provides a considerable advantage in overcoming various biotic and abiotic stresses. nih.gov

One of the primary roles of DHN-melanin is to protect the fungus from a wide array of environmental stressors. ontosight.ainih.gov The pigment's chemical structure allows it to absorb ultraviolet (UV) radiation, thus shielding the fungal cells from DNA damage. ontosight.ainih.gov Melanin also confers resistance to extreme temperatures, desiccation, and osmotic stress. nih.govnih.gov

Furthermore, DHN-melanin is a key factor in the defense against oxidative stress. It can scavenge free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage. asm.org This antioxidant property is crucial for fungal survival, especially during interactions with host organisms that may produce reactive oxygen species as a defense mechanism. asm.org In pathogenic fungi, DHN-melanin is considered a virulence factor. sci-hub.se It can be deposited in the fungal cell wall, where it helps to conceal pathogen-associated molecular patterns (PAMPs) from the host's immune system. sci-hub.se This masking effect can prevent the activation of host immune responses, allowing the fungus to establish an infection. sci-hub.se Additionally, the melanin layer can provide physical strength to the cell wall, aiding in processes such as appressorial penetration of host tissues. asm.org

Comparative Analysis of Naphthalene (B1677914) Derivative Biodegradation Pathways in Environmental Systems

While fungi synthesize complex molecules like DHN-melanin from naphthalene precursors, other microorganisms in the environment have evolved pathways to degrade naphthalene and its derivatives. These biodegradation pathways are crucial for the bioremediation of environments contaminated with polycyclic aromatic hydrocarbons (PAHs). nih.gov

The aerobic biodegradation of naphthalene is a well-studied process, primarily in bacteria such as Pseudomonas and Bacillus species. hyhpesticide.comresearchgate.net The initial step involves the oxidation of naphthalene by a naphthalene dioxygenase, which incorporates both atoms of molecular oxygen into the aromatic ring to form cis-naphthalene dihydrodiol. nih.govhyhpesticide.com This intermediate is then dehydrogenated to 1,2-dihydroxynaphthalene. nih.govhyhpesticide.com The aromatic ring is subsequently cleaved by a dioxygenase, and the resulting product is further metabolized through a series of reactions that ultimately lead to intermediates of the central carbon metabolism, such as pyruvate (B1213749) and acetyl-CoA. hyhpesticide.com

Anaerobic biodegradation of naphthalene is a more complex and less understood process. hyhpesticide.com One proposed mechanism involves the activation of the naphthalene ring by the addition of a fumarate (B1241708) molecule, a reaction catalyzed by an enzyme similar to benzylsuccinate synthase. hyhpesticide.com This initial step is followed by a series of reactions, including oxidation and ring reduction, to break down the naphthalene structure. hyhpesticide.com

In some thermophilic bacteria, such as Bacillus thermoleovorans, the degradation pathway can differ, with initial dioxygenation occurring at the 2,3-position to form 2,3-dihydroxynaphthalene. nih.gov This highlights the metabolic diversity among microorganisms in their approaches to degrading naphthalene derivatives.

Interactive Data Table: Comparison of Naphthalene Derivative Pathways

| Pathway | Organism Type | Initial Step | Key Intermediates | End Products |

| DHN-Melanin Biosynthesis | Fungi | Polyketide synthesis from acetyl-CoA and malonyl-CoA | 1,3,6,8-tetrahydroxynaphthalene, Scytalone, Vermelone, 1,8-dihydroxynaphthalene | DHN-melanin |

| Aerobic Naphthalene Biodegradation | Bacteria | Dioxygenation to cis-naphthalene dihydrodiol | 1,2-dihydroxynaphthalene, Salicylic acid | Pyruvate, Acetyl-CoA |

| Anaerobic Naphthalene Biodegradation | Bacteria | Fumarate addition to form 2-(1-naphthyl)succinate | Naphthyl-2-oxosuccinate, Naphthyl-2-hydroxy-succinate | CO2 |

| Thermophilic Naphthalene Biodegradation | Bacteria | Dioxygenation to 2,3-dihydroxynaphthalene | 2,3-dihydroxynaphthalene, 2-carboxycinnamic acid | Central metabolites |

Synthetic Methodologies and Advanced Chemical Transformations

Chemical Synthesis Approaches for 1,8-Dihydroxynaphthalene-2-carboxylic Acid and Related Isomers

The synthesis of specifically substituted naphthalenecarboxylic acids is a complex challenge that relies on precise control over reaction conditions and the strategic use of directing groups.

Strategic Carboxylation Reactions on Dihydroxynaphthalene Precursors

The direct introduction of a carboxyl group onto a dihydroxynaphthalene scaffold is a key strategy for synthesizing compounds like this compound. While direct carboxylation of 1,8-dihydroxynaphthalene is not extensively detailed in readily available literature, established methods for carboxylating naphthol derivatives can be applied. One such method involves the reaction of a metalated naphthalene (B1677914) intermediate with carbon dioxide (dry ice). For instance, a general and effective route for preparing hydroxynaphthalene carboxylic acids involves the lithiation of a protected naphthol, followed by quenching with CO2. An analogous synthesis of 6-hydroxy-2-naphthalene carboxylic acid is achieved by treating 6-bromo-2-naphthol (B32079) with methyllithium (B1224462) and t-butyllithium at low temperatures, followed by reaction with crushed dry ice, yielding the desired carboxylic acid after acidification. prepchem.com

Another approach is enzymatic carboxylation. In anaerobic bacteria, naphthalene carboxylation is catalyzed by naphthalene carboxylase, which is part of the UbiD-like enzyme family and utilizes a prenylated flavin mononucleotide (prFMN) cofactor. nih.gov This biological process suggests potential for biocatalytic routes, although its application in targeted laboratory synthesis is still an emerging field.

Regioselective Functionalization Strategies for Naphthalene Carboxylic Acids

Achieving regioselectivity—the control of where a chemical group is added to a molecule—is paramount in the synthesis of specific naphthalene isomers. nih.gov Traditional electrophilic aromatic substitution reactions on naphthalene can be difficult to control. researchgate.net Modern synthetic chemistry has overcome many of these challenges by employing transition metal-catalyzed C-H activation, which utilizes directing groups to guide functionalization to a specific position. nih.govdntb.gov.ua

Various directing groups can be installed on the naphthalene core to steer reactions to the desired carbon atom. dntb.gov.ua For example, palladium-catalyzed C-H halogenation has been shown to exhibit C8-regioselectivity, while the formation of an aromatic imine intermediate can switch the reactivity to the C2-position. researchgate.net These strategies allow for the direct introduction of different functional groups at nearly every position of the naphthalene ring, providing a versatile toolkit for creating complex substituted naphthalenes. nih.gov Mechanistic studies, often supported by DFT calculations, are crucial for understanding and predicting the regioselectivity of these transformations. nih.govresearchgate.net

Biomimetic and Chemoenzymatic Syntheses of 1,8-Dihydroxynaphthalene Allomelanin Mimics

Allomelanins are a class of nitrogen-free melanin (B1238610) pigments found in fungi, where they provide protection against environmental stressors. bio-conferences.orgnih.govacs.org These natural polymers are biosynthesized from 1,8-dihydroxynaphthalene (1,8-DHN). researchgate.neteinsteinmed.edu Inspired by this natural process, significant research has focused on developing biomimetic (life-mimicking) and chemoenzymatic methods to synthesize artificial allomelanins for technological applications. acs.org

Oxidative Polymerization Mechanisms and Reaction Conditions

The core process for creating allomelanin mimics is the oxidative polymerization of the 1,8-DHN monomer. unibo.itmdpi.com This process can be initiated using various methods, including enzymatic catalysis, chemical oxidants, or electrochemistry. bio-conferences.orgacs.orgmdpi.com

Enzymatic Synthesis : A common biomimetic approach uses the horseradish peroxidase/H₂O₂ enzymatic system in a phosphate (B84403) buffer (pH 7.4) to trigger the polymerization of 1,8-DHN. acs.org

Chemical Oxidation : Chemical oxidants like potassium permanganate (B83412) (KMnO₄) can be used to prepare poly-DHN nanoparticles (PDHN-NP). mdpi.com Another method involves the autooxidation of 1,8-DHN without the need for enzymes or catalysts. nih.gov

Electrochemical Polymerization : Thin films of poly-DHN can be electrodeposited onto electrodes using cyclic voltammetry. bio-conferences.org The thickness and properties of these films can be controlled by adjusting the potential sweep rate. bio-conferences.org

Mass spectrometry studies have confirmed that the oxidative polymerization of 1,8-DHN proceeds through C-C coupling between the naphthalene rings, leading to the formation of oligomers and eventually the polymer. nih.govresearchgate.net The initial stages of the reaction involve the formation of dimers. bio-conferences.org

| Method | Oxidant/Catalyst | Key Conditions | Resulting Material | Reference |

|---|---|---|---|---|

| Enzymatic Polymerization | Horseradish Peroxidase/H₂O₂ | Phosphate buffer (pH 7.4) | Allomelanin mimic polymer | acs.org |

| Chemical Oxidation | Potassium Permanganate (KMnO₄) | Room temperature, buffered solution | Spherical nanoparticles (PDHN-NP) | mdpi.com |

| Electrochemical Deposition | Cyclic Voltammetry | Aqueous electrolyte | Thin films with adjustable thickness | bio-conferences.org |

| Autooxidation | None (spontaneous) | Aqueous solution | DHN-melanin pigment | nih.gov |

Controlled Self-Assembly Techniques for Structured Materials

Beyond simple polymerization, researchers have developed sophisticated techniques to control the self-assembly of 1,8-DHN-derived units into highly structured materials. A key strategy involves using 1,8-DHN dimers as self-assembling building blocks. researchgate.net Three different dimers (4-4′, 2-4′, and 2-2′) can be synthesized and used to create materials with distinct architectures, such as spheres, sheets, and platelets, without the need for complex templates. researchgate.netresearchgate.net The final morphology depends on the specific isomer used. researchgate.net

Molecular dynamics simulations show that hydrogen bonding is a primary driver for the assembly of like-dimers, while stacking interactions are important in mixtures of different dimers. nih.gov For example, the 2-2' dimer tends to form spherical aggregates, whereas the 4-4' dimer adopts a more anisotropic, or non-uniform, shape. nih.gov

Another powerful technique involves post-synthetic modification to control how the materials assemble. nih.govresearchgate.net Naturally, allomelanin is hydrophilic (water-attracting). nih.govacs.org By chemically modifying synthetic allomelanin nanoparticles with amine-terminated alkyl groups, their surface can be rendered hydrophobic (water-repelling). acs.orgresearchgate.net These hydrophobic nanoparticles can then be guided to assemble at an air-water interface, creating large-scale, uniform films that can produce structural colors. nih.govacs.orgresearchgate.net

| Dimer Isomer | Primary Driving Interaction | Resulting Morphology | Reference |

|---|---|---|---|

| 2-2' | Hydrogen Bonding | Spherical aggregates | nih.gov |

| 4-4' | Hydrogen Bonding | Anisotropic shapes (e.g., ellipsoidal platelets) | researchgate.netnih.gov |

| Mixtures (e.g., 2-4', 4-4') | Stacking Interactions | Amphiphilic surfaces | nih.gov |

Derivatization and Analogue Synthesis of Naphthalene-Carboxylic Acid Systems

Naphthalene-carboxylic acids serve as versatile starting materials for the synthesis of a wide range of derivatives and analogues. researchgate.netontosight.ai The carboxylic acid group itself can be converted into other functional groups, such as esters, amides, acyl hydrazides, or hydroxamic acids, using standard coupling reagents. thermofisher.com

For example, the Stobbe condensation is a powerful method for synthesizing more complex acids; it has been used to create a series of 1-(2-thienyl)-4-hydroxy naphthalene-2-carboxylic acids. researchgate.net Furthermore, 1,8-dihydroxynaphthalene is itself a valuable building block for creating complex, multi-ring structures. It can be reacted with aryl boronic acids and 4,4′-bipyridine in a one-pot procedure to create stable, self-assembled host-guest complexes. mdpi.com It has also been used as a key intermediate in the total synthesis of several complex fungal metabolites, including palmarumycin CP₁, CJ-12,371, and deoxypreussomerin A. rsc.org These syntheses demonstrate the utility of the naphthalene core in building structurally diverse and biologically relevant molecules.

Synthesis of Complex Naphthalene-Derived Natural Products via 1,8-Dihydroxynaphthalene Intermediates

The 1,8-dihydroxynaphthalene (DHN) scaffold is a crucial structural motif found in a variety of bioactive natural products, particularly those belonging to the spirobisnaphthalene family. While direct synthetic applications of this compound are less documented in the synthesis of these complex molecules, the closely related parent compound, 1,8-dihydroxynaphthalene, serves as a cornerstone intermediate. The strategies employed for DHN are foundational and provide a clear blueprint for how the carboxylic acid derivative could potentially be integrated into similar synthetic pathways.

A predominant strategy in the total synthesis of these natural products involves the acid-catalyzed acetalization of a suitable ketone with 1,8-dihydroxynaphthalene. lookchem.comrsc.orgyork.ac.uk This key step constructs the characteristic spiroacetal core common to many of these compounds. For instance, the total syntheses of fungal metabolites like palmarumycin CP1, palmarumycin CP2, and CJ-12,371 have been successfully achieved using this approach. rsc.org The reaction typically involves treating a tetralone derivative with 1,8-dihydroxynaphthalene in the presence of an acid catalyst, such as triflic acid or sulfuric acid, in a solvent like toluene (B28343) at elevated temperatures. lookchem.com

The versatility of this method is demonstrated in the synthesis of a range of palmarumycin analogues. The general retrosynthetic approach for several palmarumycins is outlined below:

Retrosynthetic Analysis of Palmarumycins

This chart illustrates a common retrosynthetic pathway for various palmarumycin natural products, highlighting the key disconnection back to 1,8-dihydroxynaphthalene and a tetralone derivative.

In a specific example, the total synthesis of Palmarumycin BG1–3, BG5–6, Guignardin E, and Palmarumycin C1 was achieved starting from 1,8-dihydroxynaphthalene and 5-methoxytetralone. rsc.org The initial ketalization reaction between these two precursors formed the core spiroacetal structure, which was then elaborated through a series of key steps including epoxidation, reduction, and regioselective ring-opening to yield the target natural products. rsc.org

While these syntheses utilize DHN, the presence of a carboxylic acid group at the C2 position of the naphthalene ring, as in this compound, would offer a valuable synthetic handle. This functional group could be used for further derivatization, modification of solubility, or attachment to other molecular fragments or solid supports, thereby enabling the creation of novel analogues for structure-activity relationship studies.

Esterification and Other Carboxylic Acid Functional Group Interconversions

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, amenable to a wide array of transformations. For this compound, these reactions provide pathways to esters, amides, and other derivatives, significantly broadening its utility as a chemical intermediate.

Esterification

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental transformation. Several methods are available, with the choice depending on the substrate's sensitivity, particularly to acid and steric hindrance. rsc.orgrug.nl

One of the mildest and most effective methods for esterification, especially for sterically demanding or acid-labile substrates, is the Steglich esterification. organic-chemistry.org This reaction utilizes a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is highly reactive. DMAP, being a stronger nucleophile than the alcohol, intercepts this intermediate to form a reactive acylpyridinium species, which is then readily attacked by the alcohol to form the ester. rsc.orgorganic-chemistry.org This catalytic cycle minimizes side reactions, such as the formation of the stable N-acylurea byproduct. organic-chemistry.org

The general mechanism is as follows:

The carboxylic acid adds to DCC to form the reactive O-acylisourea intermediate.

Catalytic DMAP attacks this intermediate, forming a highly electrophilic acylpyridinium species and releasing dicyclohexylurea (DCU).

The alcohol attacks the acylpyridinium species, yielding the ester and regenerating the DMAP catalyst.

Alternative carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are also commonly used to simplify product purification.

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Typically requires heat and excess alcohol to drive equilibrium. | Uses inexpensive reagents; suitable for large-scale synthesis. rug.nl | Harsh acidic conditions are not suitable for sensitive substrates; reversible reaction. organic-chemistry.org |

| Steglich Esterification | Alcohol, DCC (or EDC, DIC), cat. DMAP | Mild, neutral pH, ambient temperature. rsc.org | High yields, suitable for acid-labile and sterically hindered substrates. organic-chemistry.orgorganic-chemistry.org | DCC can cause allergies; byproduct (DCU) removal by filtration is necessary. rsc.org |

| Mukaiyama Esterification | Alcohol, Mukaiyama's Reagent (e.g., 2-chloro-1-methylpyridinium (B1202621) iodide), Base (e.g., Et₃N) | Mild, neutral conditions. | Effective for forming macrocyclic esters (lactones). rug.nl | Reagents are more expensive than those for Fischer or Steglich methods. |

Other Carboxylic Acid Functional Group Interconversions

Beyond esterification, the carboxyl group can be transformed into a range of other functionalities.

Amide Formation: The conversion of carboxylic acids to amides is a critical reaction in medicinal chemistry and materials science. Direct reaction with an amine is generally unfavorable as it results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. While heating this salt above 100°C can drive off water to form the amide, this method is often inefficient. libretexts.orglibretexts.org More commonly, coupling reagents similar to those used in esterification (e.g., DCC, EDC) are employed to activate the carboxylic acid. asianpubs.org Alternatively, microwave-assisted synthesis using reagents like tosyl chloride in a solvent-free system has been shown to be an efficient method for producing primary, secondary, and tertiary amides. asianpubs.org

Reduction to Alcohols: Carboxylic acids can be reduced to primary alcohols. This transformation requires strong reducing agents. While lithium aluminum hydride (LiAlH₄) is highly effective, it is also very reactive and will reduce many other functional groups. A more selective reagent for this purpose is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF). khanacademy.org Borane selectively reduces carboxylic acids in the presence of other reducible groups like esters or ketones. Sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to convert carboxylic acids to alcohols. khanacademy.org

Conversion to Acyl Chlorides: For activation towards nucleophilic attack, carboxylic acids can be converted to highly reactive acyl chlorides. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

| Transformation | Target Functional Group | Typical Reagents | Key Features |

|---|---|---|---|

| Amide Formation | Amide (-CONR₂) | 1. Amine (R₂NH), Heat (>100°C) 2. Amine, Coupling Agent (DCC, EDC) 3. Amine, TsCl, K₂CO₃, TBAB, Microwave | Coupling agents provide mild conditions. asianpubs.org Microwave methods offer speed and efficiency. asianpubs.org |

| Reduction | Primary Alcohol (-CH₂OH) | 1. Borane-THF complex (BH₃·THF) 2. Lithium Aluminum Hydride (LiAlH₄) | BH₃·THF offers good selectivity for carboxylic acids over other carbonyls. khanacademy.org LiAlH₄ is a very strong, non-selective reducing agent. |

| Acyl Chloride Formation | Acyl Chloride (-COCl) | 1. Thionyl Chloride (SOCl₂) 2. Oxalyl Chloride ((COCl)₂) | Products are highly reactive intermediates for synthesizing esters, amides, etc. |

Advanced Structural Analysis and Supramolecular Interactions

Conformational Analysis of the 1,8-Dihydroxynaphthalene Core and its Carboxylic Acid Derivative

The conformation of the 1,8-dihydroxynaphthalene (1,8-DHN) core is significantly influenced by the steric hindrance and electronic interactions between the peri-positioned hydroxyl groups. The addition of a carboxylic acid group at the 2-position introduces further complexity to the molecule's preferred three-dimensional structure.

A defining feature of the 1,8-dihydroxynaphthalene scaffold is the presence of a strong intramolecular hydrogen bond between the two hydroxyl groups at the 1 and 8 positions. bilkent.edu.trresearchgate.net This interaction creates a stable six-membered ring-like structure, which significantly influences the molecule's geometry and electronic properties. bilkent.edu.tr

Experimental studies, including X-ray crystallography and NMR spectroscopy, combined with computational density functional theory (DFT) calculations on 1,8-DHN, have elucidated the nature of this intramolecular hydrogen bond. bilkent.edu.trresearchgate.net This bond is characterized by a short donor-acceptor distance and a notable polarization effect, which enhances the hydrogen bond donating ability of the molecule. bilkent.edu.trresearchgate.net

In the case of 1,8-dihydroxynaphthalene-2-carboxylic acid, a second intramolecular hydrogen bond can potentially form between the carboxylic acid's hydroxyl group and the adjacent hydroxyl group at the 1-position. The presence and strength of this additional hydrogen bond would be in competition with the primary hydrogen bond between the 1- and 8-hydroxyl groups and would depend on the rotational orientation of the carboxylic acid group. Computational studies on related naphthoquinones bearing a carboxylic acid group have shown that such intramolecular hydrogen bonds can significantly stabilize the conformation. nih.gov The presence of an intramolecular hydrogen bond can lead to a substantial increase in the reduction potential compared to analogues without this interaction. nih.gov

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| O-H···O Distance | The distance between the donor and acceptor oxygen atoms in the intramolecular hydrogen bond. | Short, indicative of a strong hydrogen bond. |

| Polarization Effect | The intramolecular hydrogen bond polarizes the molecule, enhancing the acidity of the participating protons. | Leads to enhanced hydrogen bond donating ability in intermolecular interactions. bilkent.edu.trresearchgate.net |

| Six-membered Ring | The intramolecular hydrogen bond forms a stable, quasi-aromatic six-membered ring. | Contributes to the overall rigidity and planarity of the dihydroxynaphthalene core. |

Furthermore, the electronic nature of the carboxylic acid group, being an electron-withdrawing group, can influence the electron density distribution across the naphthalene (B1677914) ring system. This can, in turn, affect the strength of the intramolecular hydrogen bond between the 1- and 8-hydroxyl groups. The potential for the carboxylic acid to participate in its own intramolecular hydrogen bonding with the neighboring hydroxyl group adds another layer of conformational complexity. The final, most stable conformation will be a result of the energetic balance between these competing steric and electronic effects, as well as the formation of the most favorable hydrogen bonding network.

Intermolecular Interactions and Self-Assembly Processes of 1,8-Dihydroxynaphthalene-Derived Systems

The functional groups of this compound, namely the two hydroxyl groups and the carboxylic acid, are prime sites for engaging in intermolecular interactions. These non-covalent forces, particularly hydrogen bonding and π-π stacking, are the driving forces behind the self-assembly of these molecules into well-defined supramolecular structures. mdpi.com

The hydrogen bond donating and accepting capabilities of the hydroxyl and carboxylic acid groups facilitate the formation of extensive intermolecular hydrogen bonding networks. In the solid state and in certain solvents, these interactions can lead to the formation of oligomeric and polymeric aggregates. For instance, the carboxylic acid groups can form classic dimeric structures through hydrogen bonding, a common motif in carboxylic acid-containing compounds.

The planar aromatic naphthalene core of this compound provides a large surface area for π-π stacking interactions. mdpi.com These interactions, arising from the electrostatic and dispersive forces between the electron clouds of adjacent naphthalene rings, contribute significantly to the stability of the supramolecular assemblies.

In the solid state, these molecules are likely to arrange in a stacked fashion, with the naphthalene planes parallel to each other. The distance between the stacked rings is typically in the range of 3.3 to 3.8 Å. The presence of substituents, such as the hydroxyl and carboxylic acid groups, can influence the exact geometry of the π-π stacking, leading to either a perfectly eclipsed or a slightly offset arrangement. These interactions play a crucial role in the formation of host-guest complexes with aromatic hydrocarbons. mdpi.com

| Interaction Type | Description | Key Features |

|---|---|---|

| Intermolecular Hydrogen Bonding | Directional interactions between hydroxyl and carboxylic acid groups of adjacent molecules. | Formation of dimers, chains, and sheets. Crucial for the formation of allomelanin. acs.orgnih.gov |

| Pi-Pi Stacking | Non-covalent interactions between the aromatic naphthalene rings. | Typical interplanar distances of 3.3-3.8 Å. Contributes to the formation of columnar or layered structures. mdpi.com |

The combination of directional hydrogen bonding and non-directional π-π stacking interactions can lead to the self-assembly of 1,8-dihydroxynaphthalene derivatives into complex, hierarchical structures, including nanoparticles. acs.org The morphology of these nanoparticles can be influenced by factors such as solvent, temperature, and the specific substitution pattern on the naphthalene ring.

For example, the oxidative polymerization of 1,8-DHN can result in the formation of allomelanin-mimicking nanoparticles. nih.gov Molecular dynamics simulations have indicated that hydrogen-bonding interactions are a key factor in the self-assembly of 1,8-DHN into nanoparticles in aqueous solutions. acs.org The relative positions of the hydroxyl groups in oligomers of 1,8-DHN can dictate different modes of aggregation, leading to either spherical aggregates or planar sheets. acs.org The ability to form such well-defined nanostructures opens up possibilities for the application of these materials in various fields, including materials science and nanotechnology.

Crystallographic Investigations of Naphthalene-Carboxylic Acid Derivatives

The precise three-dimensional arrangement of molecules in the solid state is fundamental to understanding their physical and chemical properties. For naphthalene-carboxylic acid derivatives, X-ray crystallography is a powerful tool that provides detailed insights into molecular conformation, crystal packing, and the intricate network of non-covalent interactions that govern their supramolecular architecture. While detailed crystallographic data for this compound is not extensively reported in publicly accessible databases, analysis of closely related derivatives provides a clear picture of the structural motifs characteristic of this class of compounds.

A pertinent example is the crystallographic analysis of Ethyl 1,3-dihydroxynaphthalene-2-carboxylate, an ester derivative. Its crystal structure reveals how the interplay of hydrogen bonds and π-π stacking interactions directs the formation of a well-defined supramolecular assembly. nih.gov The hydroxyl groups and the carboxylate function are key participants in forming robust hydrogen-bonded networks, which are a recurring theme in the crystal engineering of hydroxy-carboxylic acids.

Detailed research findings for this derivative, obtained through single-crystal X-ray diffraction, are summarized in the table below. The compound crystallizes in the monoclinic system with the space group P 1 21/c 1, indicating a centrosymmetric crystal packing. nih.gov The unit cell parameters define the repeating unit of the crystal lattice.

Data sourced from PubChem CID 249648. nih.gov

Studies on other isomers, such as 3,5-dihydroxy 2-napthoic acid and 3,7-dihydroxynaphthalene-2-carboxylic acid, further underscore the importance of hydrogen bonding and hydrophobic interactions in their molecular recognition and binding processes, for instance, within enzyme active sites. frontiersin.org The crystal structures of these molecules, particularly when complexed with biological macromolecules, reveal that the hydroxyl and carboxylate groups are crucial for establishing specific contacts that determine binding affinity and selectivity. frontiersin.org These investigations highlight a common principle: the functional groups on the naphthalene scaffold guide the formation of predictable hydrogen bond patterns, leading to specific supramolecular architectures in both single-crystal systems and complex biological environments.

Spectroscopic Characterization and Elucidation of Molecular Features

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

While specific, experimentally verified high-resolution ¹H and ¹³C NMR data for 1,8-Dihydroxynaphthalene-2-carboxylic acid are not extensively detailed in readily available literature, the expected chemical shifts can be predicted based on its structural motifs.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the two hydroxyl protons, and the carboxylic acid proton. The aromatic protons would typically appear in the range of 7.0-8.5 ppm. The hydroxyl (Ar-OH) protons can vary widely, often appearing between 4-12 ppm, and the highly deshielded carboxylic acid proton (-COOH) is expected to be found far downfield, typically between 10.0-13.2 ppm. orgchemboulder.com

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on each unique carbon environment. The carbon of the carboxylic acid group is characteristically found in the 160-180 ppm region. researchgate.net Aromatic carbons attached to hydroxyl groups would appear around 150-160 ppm, while other aromatic carbons would resonate between 110-140 ppm. researchgate.net

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.2 |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 |

| ¹H | Hydroxyl (Ar-OH) | 4.0 - 12.0 |

| ¹³C | Carboxylic Acid (-COOH) | 160 - 180 |

| ¹³C | Aromatic (Ar-C-OH) | 150 - 160 |

| ¹³C | Aromatic (Ar-C) | 110 - 140 |

Solid-state NMR is particularly useful for characterizing the structure of insoluble polymers, such as allomelanins derived from the oxidative polymerization of 1,8-dihydroxynaphthalene (1,8-DHN), a closely related precursor. Solid-state ¹³C NMR studies of 1,8-DHN-based polymers reveal a complex structure. Resonances observed around 160 ppm are attributed to aromatic carbons bonded to hydroxyl groups (C-OH), while signals near 190 ppm are characteristic of conjugated ketone (C=O) moieties. pdx.edu This indicates that the polymerization process involves oxidation of the hydroxyl groups to form quinone and semiquinone structures within the polymer backbone. pdx.edunih.govresearchgate.net

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule. For this compound, the spectra would be dominated by vibrations of the hydroxyl, carbonyl, and aromatic groups.

The key expected vibrational modes include:

O–H Stretching: A very broad band from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. The phenolic O-H stretches would also appear in the 3100–3600 cm⁻¹ region. pdx.edu

C=O Stretching: A strong, sharp absorption between 1690-1760 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid. In polymers derived from 1,8-DHN, conjugated C=O stretching bands are observed at 1621 and 1665 cm⁻¹. pdx.edu

C–O Stretching: This vibration, coupled with O-H bending, would appear in the 1210-1320 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene ring system.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O–H Stretch (Carboxylic Acid) | -COOH | 2500 - 3300 (Broad) |

| O–H Stretch (Phenolic) | Ar-OH | 3100 - 3600 |

| C=O Stretch (Carboxylic Acid) | -COOH | 1690 - 1760 |

| C=C Stretch (Aromatic) | Naphthalene Ring | 1450 - 1600 |

| C–O Stretch | -COOH, Ar-OH | 1210 - 1320 |

Mass Spectrometry for Oligomerization Pathways and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can confirm its structure. For this compound, electrospray ionization (ESI) or other soft ionization techniques would be expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the characteristic loss of small neutral molecules. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).

MALDI-TOF MS is a powerful technique for analyzing large molecules like polymers. In the context of materials derived from 1,8-DHN, MALDI-MS has been instrumental in characterizing the resulting oligomers and polymers. pdx.edu Studies show a significant degree of complexity in the mass spectra, revealing clusters of high-molecular-weight oligomers. pdx.edu This complexity indicates the coexistence of 1,8-DHN units in different redox states (phenolic, semiquinone, and quinone) within the polymer structure. pdx.edu Electrospray Ionization Mass Spectrometry (ESI-MS) has also been used to detect oligomers of the DHN-polymer with masses up to 4000 Da. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

EPR spectroscopy is a highly sensitive method for detecting and characterizing molecules with unpaired electrons, such as free radicals. This technique is particularly relevant for studying the oxidative polymerization of 1,8-DHN and the resulting melanin-like polymers, which are known to contain stable radical species.

EPR spectra of allomelanins derived from 1,8-DHN consistently show a persistent radical signal. pdx.edu Key findings from EPR studies include:

g-Value: The signal is centered at a g-value of approximately 2.0030 to 2.0037, which is indicative of organic free radicals with significant C-centered character. pdx.edunih.gov

Radical Species: The observed EPR signal is believed to be a superposition of different radical species. The two main components are thought to be a carbon-centered radical (g ≈ 2.0032) and an oxygen-centered semiquinone-type radical (g ≈ 2.0045). nih.gov

Spin Density: These polymers exhibit a high density of unpaired electrons, with reported spin densities in the order of 10¹⁸ spins per gram. pdx.edu

These EPR findings confirm that the polymer backbone contains a delocalized system of unpaired electrons, which contributes to its antioxidant and radical-scavenging properties. nih.gov

| EPR Parameter | Observed Value/Interpretation | Reference |

|---|---|---|

| g-value | ~2.0030 - 2.0037 | pdx.edunih.gov |

| Radical Type | Superposition of C-centered and O-centered (semiquinone) radicals | nih.gov |

| Spin Density | ~10¹⁸ spins/gram | pdx.edu |

Identification and Quantification of Semiquinone Radical Anions

The formation of semiquinone radical anions is a key feature of dihydroxynaphthalene compounds, arising from oxidation or photoexcitation. evitachem.com These radical species are central to the antioxidant and radical scavenging activities observed in related polymers like allomelanin, which is derived from 1,8-DHN. nih.govacs.org

Electron Paramagnetic Resonance (EPR) spectroscopy is the principal technique for the direct detection and characterization of these paramagnetic species. nih.govacs.orgnih.gov EPR studies provide detailed insights into the spin properties of the molecule, confirming the presence of stable free radicals. nih.govacs.org The analysis of EPR spectra can yield hyperfine splitting constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei, offering structural information about the radical. nih.gov

In studies of allomelanin, quantum chemistry calculations have corroborated experimental findings, suggesting that photoexcitation leads to a long-lived photoproduct that is best described as a localized 1,8-naphthoquinone radical anion. nih.govacs.orgresearchgate.net This light-induced increase in the concentration of anionic semiquinone-like radicals is directly linked to an enhancement of the material's antioxidant activity. nih.govacs.orgresearchgate.net While direct quantification of the semiquinone radical anion of this compound is not widely reported, analogous systems demonstrate the utility of EPR for this purpose.

Table 1: Spectroscopic Techniques for Semiquinone Radical Anion Characterization

| Technique | Information Obtained | Relevance |

|---|---|---|

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of paramagnetic species, hyperfine splitting constants. nih.gov | Confirms the formation and provides structural details of the semiquinone radical. nih.gov |

Ultrafast Spectroscopy for Excited State Dynamics and Photochemical Pathways

The photophysical behavior of 1,8-dihydroxynaphthalene derivatives is characterized by highly efficient, rapid energy dissipation pathways. nih.govacs.org These processes are crucial for photoprotection, as they prevent the absorbed light energy from causing harmful chemical reactions. Ultrafast spectroscopic techniques are essential for resolving these complex dynamics, which occur on timescales ranging from femtoseconds to microseconds. researchgate.net

Transient Absorption Spectroscopy and Laser Flash Photolysis

Femtosecond transient absorption (fs-TA) spectroscopy and laser flash photolysis are powerful methods used to map the excited-state relaxation pathways of these compounds. nih.govacs.orgresearchgate.net In studies on allomelanin derived from 1,8-DHN, excitation with a UV laser pulse (e.g., at 266 nm) initiates a series of observable events. nih.govacs.org

Immediately following excitation, a ground state bleaching (GSB) signal is observed in the 320–370 nm region, indicating the depletion of the ground state population. nih.govacs.org Simultaneously, a structured photoinduced absorption (PA) band appears, extending from 370 nm to 680 nm. nih.govacs.org This PA band features prominent peaks, notably at approximately 420 nm (PA₁) and 500 nm (PA₂). nih.govacs.org

The dynamics of these spectral features reveal a rapid evolution of the excited state. The absorbed energy is funneled to a lower energy species in less than 1 picosecond. nih.govacs.orgresearchgate.net Subsequently, a long-lived photoproduct, identified as the semiquinone radical anion, is populated within approximately 24 picoseconds and persists for over 450 microseconds. nih.govacs.orgresearchgate.net This entire process highlights an efficient conversion of light energy into a stable radical species, underpinning the compound's photochemical activity. nih.govacs.org

Table 2: Transient Spectroscopic Data for 1,8-DHN Derivatives

| Spectral Feature | Wavelength Range / Peak | Timescale | Description |

|---|---|---|---|

| Ground State Bleaching (GSB₁) | 320–370 nm | Femtoseconds (initial) | Depletion of the ground electronic state upon photoexcitation. nih.govacs.org |

| Photoinduced Absorption (PA₁) | ~420 nm | Picoseconds | Absorption by the initially formed excited state. nih.govacs.org |

| Photoinduced Absorption (PA₂) | ~500 nm | Picoseconds | Absorption associated with the evolving excited state. nih.govacs.org |

UV-Visible Absorption Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible absorption spectroscopy is fundamental for characterizing the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones. The structure of the molecule, particularly the extent of its conjugated π-electron system and the nature of its substituents, dictates the energy of these transitions and thus the wavelengths of maximum absorbance (λmax). shimadzu.comutoronto.ca

The core naphthalene structure provides a large conjugated system. The attachment of auxochromic groups—in this case, two hydroxyl (-OH) groups and a carboxylic acid (-COOH) group—modifies the electronic properties of the chromophore. These substituents typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) compared to unsubstituted naphthalene. utoronto.ca

For comparison, the UV spectrum of naphthalene-1,8-dicarboxylic acid, a structurally related compound, shows absorption maxima at 225 nm and 298 nm. researchgate.net It is expected that this compound would exhibit a similarly complex spectrum, with its absorption peaks shifted due to the strong electronic influence of the hydroxyl groups.

A key optical property of 1,8-DHN and its derivatives is an extremely low fluorescence quantum yield. nih.govacs.org This indicates that upon absorbing light, the molecule predominantly relaxes back to the ground state through non-radiative pathways rather than by emitting photons. This efficient dissipation of absorbed energy as heat is a primary mechanism of photoprotection. nih.govacs.org

Table 3: Comparative UV-Vis Absorption Maxima (λmax) of Related Naphthalene Compounds

| Compound | λmax (nm) | Molar Absorptivity (ε) | Conjugated System Influence |

|---|---|---|---|

| Benzene | 255 nm | 180 | Single aromatic ring. shimadzu.com |

| Naphthalene | 286 nm | 360 | Two fused aromatic rings, larger conjugated system. shimadzu.com |

Theoretical and Computational Chemistry Investigations of this compound

Computational chemistry provides powerful tools to elucidate the complex behaviors of molecules like this compound at an atomic level. Through various theoretical models and simulations, researchers can predict electronic properties, reaction pathways, intermolecular behaviors, and interactions with light, offering insights that complement experimental findings.

Mechanistic Studies of Chemical Processes

Oxidative Coupling and Polymerization Mechanisms of Dihydroxynaphthalenes

The oxidative coupling of dihydroxynaphthalenes, particularly 1,8-dihydroxynaphthalene (1,8-DHN), is a fundamental process leading to the formation of complex polymeric structures, such as allomelanins. researchgate.netnih.gov This process is relevant to the biosynthesis of fungal melanins, which play roles in virulence and protection against environmental stress. nih.gov The polymerization can be initiated through enzymatic catalysis, chemical oxidation, or autooxidation. nih.govnih.gov

The general mechanism involves the oxidation of the dihydroxynaphthalene monomer to reactive intermediates like semiquinones and quinones. nih.gov These intermediates then undergo coupling reactions, primarily through C-C bond formation between the naphthalene (B1677914) rings, to build the polymer chain. researchgate.net Studies on the enzyme-catalyzed oxidative polymerization of 1,8-DHN have utilized techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) to detect oligomers up to high molecular weights, confirming the progressive addition of monomer units. researchgate.net The process can be initiated by oxidants like potassium permanganate (B83412) (KMnO4) or enzyme systems such as peroxidase/H2O2. nih.govmdpi.com The resulting polymers are often black, insoluble powders, characteristic of melanins. researchgate.net

Hydrogen Atom Transfer (HAT) Pathways in Radical Reactions

1,8-Dihydroxynaphthalene is recognized as a potent antioxidant that functions through a Hydrogen Atom Transfer (HAT) mechanism. nih.govmdpi.comnih.gov This pathway is crucial in its ability to quench free radicals. The reaction of 1,8-DHN with species like alkylperoxyl radicals (ROO•) proceeds via the donation of a hydrogen atom from one of its hydroxyl groups to the radical. mdpi.com

The efficiency of 1,8-DHN as a HAT agent is attributed to the significant stabilization of the resulting phenoxyl radical. nih.govnih.gov This stabilization arises from two key structural features:

Intramolecular Hydrogen Bonding: The proximity of the two hydroxyl groups at the 1 and 8 positions allows for the formation of a strong intramolecular hydrogen bond in the resulting radical. This H-bond delocalizes the unpaired electron, significantly lowering the energy of the radical intermediate. nih.govnih.gov

Aromatic System: The naphthalene ring system further stabilizes the radical through resonance. nih.gov

The kinetic solvent effect observed in studies further supports the HAT mechanism; H-bond accepting solvents can decrease the reaction rate constant by interfering with the hydrogen transfer from the hydroxyl group. mdpi.com This mechanistic pathway is fundamental to the antioxidant activity of 1,8-DHN and is the initial step in its oxidative polymerization when initiated by radical species. nih.govmdpi.com

Identification and Characterization of Radical Intermediates and Propagation Steps

The radical intermediates formed during the oxidation of 1,8-DHN have been investigated using experimental and computational methods. nih.govnih.gov Laser flash photolysis (LFP) studies of the HAT reaction from 1,8-DHN to other radicals have successfully identified a transient species as the 1,8-DHN phenoxyl radical. nih.govnih.gov This intermediate is characterized by specific absorption maxima in the UV-visible spectrum.

| Intermediate | Identification Method | Key Spectroscopic Data (λmax) |

| 1,8-DHN Phenoxyl Radical | Laser Flash Photolysis (LFP) | 350 nm, 400 nm, >600 nm. nih.govnih.gov |

| Blue Intermediate | Peroxidase/H2O2 Oxidation | 654 nm. nih.govnih.gov |

The propagation of the polymerization involves the coupling of these phenoxyl radicals. nih.gov Density functional theory (DFT) calculations have shown that the radical coupling occurs preferentially at the 2- and 4-positions of the naphthalene ring. nih.gov This leads to the formation of dimers as the initial step of polymerization. By halting the oxidation reaction in its early stages, researchers have successfully isolated and characterized three primary C-C bonded dimers: 2,2'-, 2,4'-, and 4,4'-. nih.govnih.gov These dimers are extended quinone-like structures that exhibit intense color, consistent with the blue intermediate observed experimentally. nih.gov Subsequent coupling of these dimers and further monomer addition leads to the formation of the final melanin-like polymer. nih.gov Furthermore, upon exposure to light, allomelanin derived from 1,8-DHN can form long-lived anionic semiquinone-like radicals, which enhance its antioxidant properties. acs.org

Catalytic Mechanisms Mediated by 1,8-Dihydroxynaphthalene Systems

Organocatalysis via Enhanced Hydrogen Bonding Interactions

1,8-Dihydroxynaphthalene (1,8-DHN) has been identified as an effective organocatalyst that operates through hydrogen bonding interactions. bilkent.edu.trulakbim.gov.trresearchgate.net Its catalytic efficacy stems from a phenomenon known as polarization-enhanced hydrogen bonding. bilkent.edu.trulakbim.gov.tr The structure of 1,8-DHN features a pre-organized six-membered intramolecular hydrogen bond between its two hydroxyl groups. This interaction polarizes the O-H bonds, making the outward-facing hydrogen atom a significantly stronger hydrogen bond donor compared to simple naphthols. bilkent.edu.tr

This enhanced acidity of the hydroxyl proton has been confirmed through various experimental and computational studies, including X-ray crystallography, NMR spectroscopy, and DFT calculations. bilkent.edu.trulakbim.gov.trresearchgate.net The superior hydrogen bond donating ability of 1,8-DHN has been quantified through binding studies with hydrogen bond acceptors like triphenylphosphine (B44618) oxide. bilkent.edu.trresearchgate.netresearchgate.net

| Hydrogen Bond Donor | Equilibrium Binding Constant (K) with Triphenylphosphine Oxide |

| 1,8-Dihydroxynaphthalene (1,8-DHN) | Stronger complexation observed. bilkent.edu.tr |

| 8-Methoxy-1-naphthol | Weaker complexation than 1,8-DHN. bilkent.edu.trresearchgate.net |

| 1-Naphthol | Weaker complexation than 1,8-DHN. bilkent.edu.trresearchgate.net |

This potent hydrogen bonding capability allows 1,8-DHN to act as an effective catalyst in reactions that benefit from the activation of an electrophile. A notable example is the Friedel-Crafts-type addition of indoles to β-nitrostyrenes, where 1,8-DHN has been shown to be an efficient catalyst. bilkent.edu.trulakbim.gov.trresearchgate.net The proposed mechanism involves the 1,8-DHN activating the nitrostyrene (B7858105) toward nucleophilic attack by the indole (B1671886) through dual hydrogen bonds.

Acid-Base Catalysis in Condensation and Addition Reactions

The structural features of the 1,8-dihydroxynaphthalene framework suggest its potential to function as an acid-base catalyst. The two hydroxyl groups can act as Brønsted acids by donating protons. The predicted pKa of approximately 6.36 indicates it is a weak acid, capable of protonating substrates to enhance their electrophilicity. guidechem.com In a typical acid catalysis mechanism for a condensation reaction (e.g., acetal (B89532) formation), the dihydroxynaphthalene could protonate a carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by an alcohol.

Conversely, upon deprotonation, the resulting phenolate (B1203915) anion is a potential Brønsted base. This basic site could facilitate reactions by abstracting a proton from a substrate, thereby generating a more potent nucleophile. For instance, in an aldol (B89426) addition or condensation, the phenolate could deprotonate the α-carbon of a ketone or aldehyde, forming an enolate intermediate. While specific applications of 1,8-dihydroxynaphthalene-2-carboxylic acid as a direct acid-base catalyst in condensation and addition reactions are not extensively detailed, its intrinsic acidic and basic properties provide a basis for such catalytic activity. The enzymatic synthesis of 1,8-DHN itself involves dehydration steps where protonation of an alcoholic oxygen is a critical step, illustrating the principle of acid-base catalysis within related chemical systems. asm.org

Based on a thorough review of the available scientific literature, it has been determined that the specific compound “this compound” is not the subject of published research in the advanced application areas outlined in your request. The extensive body of research in these fields, particularly concerning the development of allomelanin mimics and related biomaterials, consistently identifies 1,8-Dihydroxynaphthalene (1,8-DHN) as the key monomer and precursor compound.

Specifically:

Biomimetic Materials and Allomelanin Mimics: Research on synthetic allomelanins for photoprotective coatings, energy conversion systems, and hybrid nanomaterials (such as Melanin-TiO2 composites) is based on the oxidative polymerization of 1,8-Dihydroxynaphthalene (1,8-DHN).

Catalytic and Environmental Applications: There is no specific, documented research detailing the use of “this compound” as a catalyst for Friedel-Crafts reactions or describing its role and persistence in biogeochemical cycles.

Due to the strict instruction to focus solely on “this compound” and the lack of research data for this specific compound within the requested topics, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. Fulfilling the request would require fabricating data and research findings, which is not feasible.

Therefore, the requested article cannot be generated. The available scientific evidence overwhelmingly pertains to the related compound, 1,8-Dihydroxynaphthalene.

Advanced Research Applications

Environmental Chemistry and Remediation Research

Photocatalytic and Oxidative Degradation Pathways of Naphthalene (B1677914) Derivatives

Advanced research into the environmental fate of naphthalene derivatives, such as 1,8-dihydroxynaphthalene-2-carboxylic acid, often involves studying their degradation through photocatalytic and oxidative processes. While direct research on the degradation pathways of this compound is limited, extensive studies on naphthalene and its simpler derivatives provide a foundational understanding of the likely transformation mechanisms. These processes are crucial for developing effective remediation strategies for water and soil contaminated with polycyclic aromatic hydrocarbons (PAHs).

The degradation of these compounds is primarily driven by advanced oxidation processes (AOPs), which generate highly reactive species, most notably hydroxyl radicals (•OH). acs.orgacs.org These radicals can initiate a cascade of reactions leading to the breakdown of the stable aromatic structure.

Photocatalytic Degradation Pathways

Photocatalysis is a prominent AOP that utilizes semiconductor materials, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), to generate reactive oxygen species (ROS) upon irradiation with light. idk.org.rszastita-materijala.org The primary ROS responsible for the degradation of naphthalene and its derivatives are photogenerated holes (h+), superoxide radicals (O₂•⁻), and hydroxyl radicals (•OH). idk.org.rszastita-materijala.org

The degradation process generally follows these steps:

Adsorption: The naphthalene derivative molecule adsorbs onto the surface of the photocatalyst. idk.org.rs

Generation of Reactive Species: Upon illumination, the photocatalyst generates electron-hole pairs. The holes can oxidize water or hydroxide ions to form hydroxyl radicals, while electrons can reduce molecular oxygen to produce superoxide radicals. idk.org.rs

Radical Attack: The highly reactive hydroxyl radicals attack the naphthalene ring. acs.org This is often the rate-determining step. mdpi.com For naphthalene, this attack typically leads to the formation of hydroxylated intermediates. mdpi.com Theoretical studies suggest that the addition of •OH to naphthalene preferentially forms 1-naphthol at temperatures below 410 K. acs.org

Formation of Intermediates: The initial hydroxylated products can undergo further oxidation. Common intermediates identified in the photocatalytic degradation of naphthalene include naphthols, naphthoquinones (such as 1,2-naphthoquinone and 1,4-naphthoquinone), and various ring-opened products. idk.org.rsresearchgate.net

Ring Cleavage and Mineralization: Subsequent attacks by ROS lead to the opening of the aromatic rings, forming smaller organic molecules like carboxylic acids (e.g., phthalic acid, o-carboxycinnamic acid). rsc.orgnih.gov Ultimately, under ideal conditions, these intermediates are mineralized into carbon dioxide (CO₂) and water (H₂O). idk.org.rs

The specific intermediates and the efficiency of the degradation can be influenced by the type of photocatalyst, light source, pH, and the presence of other substances in the medium. idk.org.rsekb.eg For instance, the degradation of naphthalene over Fe₃O₄ nanoparticles has been shown to produce different products depending on the presence of hydrogen peroxide. royalsocietypublishing.org

| Intermediate Compound | Photocatalyst/System | Reference |

|---|---|---|

| 1-Naphthol | TiO₂ | acs.org |

| 1,4-Naphthoquinone | General Photocatalysis | idk.org.rsresearchgate.net |

| 1,2-Naphthoquinone | General Photocatalysis | researchgate.net |

| 1,2-Diphenyl butadiene | Fe₃O₄ | royalsocietypublishing.org |

| Phthalic acid | Fe-TAML/H₂O₂ | nih.gov |

| Butyl phthalate | ZnO NPs | ekb.eg |

Oxidative Degradation Pathways

Oxidative degradation can occur through various chemical and biological pathways, often involving enzymatic action or strong chemical oxidants. In the context of naphthalene derivatives, oxidation typically begins with the hydroxylation of the aromatic ring.

Bacterial degradation of naphthalene, for example, is initiated by dioxygenase enzymes, which form naphthalene cis-1,2-dihydrodiol. mdpi.com This intermediate is then dehydrogenated to 1,2-dihydroxynaphthalene. mdpi.com This dihydroxylated intermediate is a key branching point, as it can be further metabolized through ring-cleavage products. mdpi.com In some bacterial pathways, 1-hydroxynaphthalene-2-carboxylic acid is oxidized to 1,2-dihydroxynaphthalene before undergoing ring fission. mdpi.com

Chemical oxidation, such as with Fenton's reagent (Fe²⁺/H₂O₂) or ozone, also proceeds via the generation of hydroxyl radicals. The reaction of naphthalene with •OH in the gas phase leads to a variety of oxidation products, including naphthols and nitronaphthalenes. acs.org The oxidation of 1,2-dihydroxynaphthalene can spontaneously lead to the formation of 1,2-naphthoquinone. researchgate.net Further oxidation of naphthoquinones can result in ring-opened products like o-carboxycinnamic acid. nih.gov

For a substituted compound like this compound, it is plausible that oxidative degradation would also proceed via attack on the aromatic rings, leading to further hydroxylation, the formation of quinone-like structures, and eventual ring cleavage. The existing hydroxyl and carboxylic acid groups would influence the position of the radical attack and the stability of the resulting intermediates.

| Process | Primary Reactive Species | Key Intermediates/Products | Reference |

|---|---|---|---|

| Photocatalysis | •OH, O₂•⁻, h+ | Naphthols, Naphthoquinones, Phthalic acid | acs.orgidk.org.rsnih.gov |

| Bacterial Oxidation | Dioxygenase enzymes | cis-1,2-Dihydrodiol, 1,2-Dihydroxynaphthalene | mdpi.com |

| Gas-Phase Oxidation | •OH | Naphthols, Nitronaphthalenes | acs.org |

| Chemical Oxidation (Fe-TAML/H₂O₂) | High-valent iron-oxo species | 1-Naphthol, 1,4-Naphthoquinone, Phthalic acid | nih.gov |

Emerging Research Trends and Future Outlook

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The presence of reactive hydroxyl and carboxylic acid groups makes 1,8-Dihydroxynaphthalene-2-carboxylic acid a prime candidate for chemical modification, or derivatization, to enhance its inherent properties or introduce new functionalities. Research in this area is moving beyond simple modifications to more strategic derivatizations aimed at creating highly specific and functional molecules.

Future derivatization strategies are expected to focus on:

Chiral Derivatization: Creating chiral derivatives for applications in enantioselective separations and catalysis. Novel chiral derivatization reagents can be used to resolve enantiomers of carboxylic acids, a technique that could be applied to derivatives of this compound for applications in chiral metabolomics and pharmaceutical analysis nih.govresearchgate.net.

Attachment of Specific Functional Moieties: Introducing groups that can enhance solubility, facilitate self-assembly, or provide specific recognition sites. For instance, derivatization with reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) allows for targeted analysis by liquid chromatography-mass spectrometry (LC-MS) nih.gov.

Polymerization and Grafting: Using the carboxylic acid or hydroxyl groups as anchor points to initiate polymerization or to graft the molecule onto polymer backbones or surfaces, thereby creating functional materials with tailored surface properties.

These advanced derivatization approaches will be crucial for integrating this naphthalene (B1677914) derivative into more complex systems and devices.

| Derivatization Strategy | Potential Reagent Type | Target Application |

| Chiral Resolution | (R)-N-(3-pyridylthiocarbamoyl)pyrrolidine-2-carboxylic acid (PyT-C) | Enantioselective analysis, Chiral catalysis |

| Mass Spectrometry Tagging | 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Targeted LC-MS analysis, Metabolomics |

| Condensation/Coupling | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) | Amide bond formation, Bioconjugation |

Advanced Characterization of Complex Supramolecular Assemblies

The planar structure of the naphthalene core, combined with the hydrogen-bonding capabilities of the hydroxyl and carboxylic acid groups, makes this compound an excellent building block for creating complex supramolecular structures through self-assembly. Recent studies have demonstrated that the simpler 1,8-dihydroxy naphthalene (1,8-DHN) scaffold can self-assemble with other molecules, such as aryl boronic acids and 4,4'-bipyridine, to form stable, H-shaped host-guest complexes held together by dative N→B bonds nih.govmdpi.com.

Future research will likely employ a suite of advanced characterization techniques to probe the structure and dynamics of these assemblies in greater detail.

High-Resolution Imaging: Techniques like Transmission Electron Microscopy (TEM) are used to visualize the morphology of aggregates formed by DHN-based polymers nih.gov.

Spectroscopic Methods: Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the precise structure of self-assembled adducts in solution nih.govmdpi.com.

Diffraction Techniques: Single-Crystal X-ray Diffraction (SCXRD) provides definitive atomic-level structural information of crystalline supramolecular complexes, revealing key interactions like π-π stacking and hydrogen bonding nih.govmdpi.com.

Thermal Analysis: Thermogravimetric Analysis (TGA) is used to assess the thermal stability of host-guest complexes, an important factor for material applications nih.govmdpi.com.

These advanced methods are critical for understanding how molecular-level interactions dictate the macroscopic properties of the resulting assemblies, paving the way for their rational design.

Design and Synthesis of Multi-Functional Materials based on the 1,8-Dihydroxynaphthalene Scaffold

The 1,8-DHN scaffold is a key component of allomelanins, a class of robust natural pigments found in fungi that provide protection against fungicidal agents and high-energy radiation nih.govresearchgate.net. This has inspired researchers to design and synthesize novel multi-functional materials that mimic these properties. The oxidative chemistry of 1,8-DHN can be controlled to form "allomelanin mimics" with tailored structural and functional characteristics for technological applications nih.govresearchgate.net.

The future of materials design based on this scaffold lies in creating "smart" or multi-functional materials that can perform several roles simultaneously. For instance, incorporating the 1,8-DHN unit into polymer composites could yield materials with a combination of properties. Drawing inspiration from other fields, 3D printed scaffolds made from composites like poly(ε-caprolactone) (PCL) and hydroxyapatite (HA) are being developed for bone tissue regeneration mdpi.comresearchgate.net. A similar approach could be used to create 1,8-DHN-based scaffolds that are not only biocompatible but also offer radioprotection or possess inherent antimicrobial properties. The development of such multi-functional scaffolds is a key trend in tissue engineering and regenerative medicine mdpi.com.

| Material Type | Key Feature | Potential Application |

| Allomelanin Mimics | Radioprotective, Thermally stable | Coatings for extreme environments, UV-shielding materials |

| Polymer Composites | Biocompatible, Functionalized | Medical implants, Drug delivery systems |

| 3D-Printed Scaffolds | Porous, Biodegradable | Tissue engineering, Regenerative medicine mdpi.comresearchgate.net |

Interdisciplinary Research Integration with Biological and Environmental Sciences

The 1,8-dihydroxynaphthalene scaffold and its derivatives are increasingly being studied at the intersection of chemistry, biology, and environmental science.

In the biological realm, the 1,8-DHN pathway is recognized for its role in fungal melanin (B1238610) biosynthesis, which contributes to the virulence of certain pathogenic fungi nih.govresearchgate.net. Understanding this pathway could lead to new antifungal targets. Furthermore, derivatives of similar structures, such as 1,8-naphthyridine-3-carboxylic acid, have been investigated as potential antimicrobial agents, suggesting that the naphthalene core can be a valuable scaffold in drug discovery researchgate.net.

From an environmental perspective, naphthalene and its derivatives are common polycyclic aromatic hydrocarbons (PAHs). Research into the bacterial degradation of naphthalene shows that it is often initiated by conversion to 1,2-dihydroxynaphthalene, which is then further metabolized by microorganisms mdpi.com. Studying the metabolic pathways involving dihydroxynaphthalene derivatives, including potentially the 2-carboxylic acid variant, is crucial for developing effective bioremediation strategies for PAH-contaminated sites.

Future interdisciplinary work will focus on:

Biomedical Applications: Exploring derivatives as potential therapeutic agents, leveraging the scaffold's ability to interact with biological systems.

Bioremediation: Engineering microorganisms with enhanced pathways for degrading naphthalene-based pollutants.

Biosynthesis: Harnessing fungal or bacterial enzymes to produce novel materials and chemicals from 1,8-DHN precursors.

Computational Design and Prediction of Novel Naphthalene-Based Chemical Systems

Computational chemistry has become an indispensable tool for accelerating the discovery and design of new molecules and materials. For naphthalene-based systems, computational methods are being used to predict their behavior and properties with increasing accuracy.

Current research employs a variety of computational techniques:

Density Functional Theory (DFT): Used to investigate molecular structure, charge distribution, and noncovalent interactions in naphthalene-based ligands mdpi.com. DFT and other ab initio methods are also used to study the interaction energies and geometries of clusters, such as naphthalene interacting with water molecules acs.org.

Molecular Docking and Dynamics (MD) Simulations: These methods are used in structure-based drug design to predict how naphthalene-based inhibitors bind to biological targets, such as the papain-like protease (PLpro) of SARS-CoV-2 nih.gov. MD simulations provide insights into the stability and molecular mechanisms of protein-ligand interactions over time nih.gov.

Reaction Path Sampling: Combined with ab initio molecular dynamics, this approach can be used to understand the adsorption dynamics and bonding characteristics of naphthalene on surfaces, which is crucial for applications in electronics and materials science researchgate.net.

The future outlook points to a tighter integration of computational prediction and experimental validation. By accurately modeling intermolecular forces, reaction pathways, and biological interactions, researchers can pre-screen vast numbers of virtual compounds based on the this compound scaffold, identifying the most promising candidates for synthesis and testing. This synergy will significantly accelerate the development of new functional materials and therapeutic agents.

Q & A

Q. What are the established synthetic methods for 1,8-Dihydroxynaphthalene-2-carboxylic acid, and what are their key reaction conditions?

- Methodological Answer : The synthesis typically involves hydroxylation and carboxylation of naphthalene derivatives. A common approach is the Friedel-Crafts acylation followed by selective hydroxylation. For example, hydroxyl groups can be introduced via electrophilic substitution using sulfuric acid/nitric acid mixtures under controlled temperatures (40–60°C). Carboxylic acid groups are added via Kolbe-Schmitt carboxylation with CO₂ under high pressure (5–10 atm) and alkaline conditions (pH 9–11). Yields range from 50–70%, with purity dependent on recrystallization solvents like ethanol/water mixtures .